Mannosulfan

Übersicht

Beschreibung

Mannosulfan is an alkylating agent with the potential for cancer treatment. It is a derivative of mannitol, a sugar alcohol, and is known for its ability to form cross-links in DNA, thereby inhibiting cell division and growth . This compound is not approved by the United States FDA for cancer treatment, but research suggests it is less toxic than the alkyl sulfonate Busulfan .

Vorbereitungsmethoden

Mannosulfan is synthesized through the reaction of mannitol with methanesulfonyl chloride in the presence of a base. The reaction involves the substitution of hydroxyl groups in mannitol with methanesulfonate groups, resulting in the formation of this compound . The reaction conditions typically include:

Reactants: Mannitol and methanesulfonyl chloride

Solvent: Anhydrous pyridine or another suitable base

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete substitution

Analyse Chemischer Reaktionen

Mannosulfan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methansulfonatgruppen durch andere Nukleophile ersetzt werden.

Hydrolyse: Unter wässrigen Bedingungen kann this compound hydrolysieren, um Methansulfonsäure und Mannitol freizusetzen.

Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Nukleophile für Substitutionsreaktionen und saure oder basische Bedingungen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Mannosulfan hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese zur Einführung von Methansulfonatgruppen.

Biologie: Untersucht wegen seiner Auswirkungen auf DNA und Zellteilung, wodurch es zu einem möglichen Werkzeug für das Verständnis zellulärer Prozesse wird.

Industrie: Potenzielle Anwendungen bei der Herstellung von Pharmazeutika und anderen chemischen Produkten.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bildung von Quervernetzungen in der DNA, wodurch die DNA-Replikation und -Transkription gehemmt wird. Dies führt zur Störung der Zellteilung und letztendlich zum Zelltod. Die molekularen Ziele von this compound umfassen die DNA-Stränge selbst, wobei die Methansulfonatgruppen mit nukleophilen Stellen an der DNA reagieren . Die an seinem Wirkmechanismus beteiligten Pfade beziehen sich hauptsächlich auf DNA-Schadensantwort- und Reparaturmechanismen.

Wirkmechanismus

Mannosulfan exerts its effects by forming cross-links in DNA, which inhibits DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets of this compound include the DNA strands themselves, where the methanesulfonate groups react with nucleophilic sites on the DNA . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Mannosulfan ähnelt anderen Alkylierungsmitteln wie Busulfan und Cyclophosphamid. Es ist einzigartig in seiner Struktur, da es sich um ein Derivat von Mannitol mit mehreren Methansulfonatgruppen handelt. Diese Struktur trägt zu seiner geringeren Toxizität im Vergleich zu Busulfan bei . Ähnliche Verbindungen umfassen:

Busulfan: Ein weiteres Alkylierungsmittel, das in der Krebsbehandlung eingesetzt wird und für seine höhere Toxizität bekannt ist.

Cyclophosphamid: Ein weit verbreitetes Chemotherapeutikum mit einem anderen Wirkmechanismus, der die Bildung von Phosphoramid-Senf beinhaltet.

Die Einzigartigkeit von this compound liegt in seinem Potenzial für eine geringere Toxizität und seinem spezifischen Wirkmechanismus, der Mannitol-abgeleitete Methansulfonatgruppen beinhaltet.

Biologische Aktivität

Mannosulfan, a sulfur-containing alkylating agent, has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications based on recent research findings.

This compound is structurally related to other alkylating agents and is known for its ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This mechanism is critical in the treatment of various malignancies as it targets rapidly dividing cancer cells.

- Chemical Formula : C₁₂H₁₉N₃O₄S

- Mechanism : Alkylation of DNA, resulting in cross-linking and inhibition of replication.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. The compound's efficacy is often compared to other established chemotherapeutic agents.

Table 1: Cytotoxicity of this compound Compared to Other Agents

| Compound | IC50 (μM) on K562 Cells | IC50 (μM) on U937 Cells | Mechanism of Action |

|---|---|---|---|

| This compound | 0.55 | 0.65 | Alkylating agent |

| Cisplatin | 0.69 | 0.54 | DNA cross-linking |

| Treosulfan | 0.30 | 0.31 | Alkylating agent |

*Data sourced from various studies assessing the cytotoxicity of this compound and its analogs against neoplastic cell lines .

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A study evaluated the apoptosis-inducing activity of this compound in Jurkat neoplastic cell lines. The results indicated that this compound triggers apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at concentrations ranging from 0.5 μM to 1.5 μM.- At 1 μM concentration: 23.65% apoptosis.

- At 1.5 μM concentration: 37.63% apoptosis.

-

Comparative Analysis with Other Alkylating Agents :

In comparative studies, this compound has shown enhanced cytotoxicity over some traditional alkylating agents like busulfan and treosulfan when tested against various hematological malignancies . -

Mechanistic Insights :

Research indicates that this compound's effectiveness may be attributed to its ability to penetrate cellular membranes efficiently due to its lipophilicity, enhancing its interaction with cellular targets .

Therapeutic Implications

The promising biological activity of this compound suggests its potential role in combination therapies for cancer treatment. Its unique mechanism as an alkylating agent can complement other therapeutic modalities, potentially improving patient outcomes.

Eigenschaften

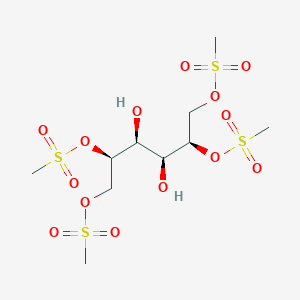

IUPAC Name |

[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIQYKKKBJYJT-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024548 | |

| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7518-35-6 | |

| Record name | Mannosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannosulfan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannosulfan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.